ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine backbone modified with a thioacetamide linker. The molecule integrates a 1,3-thiazole ring substituted with a methyl and phenyl group, a pyridazine ring, and an ethyl carboxylate ester. The sulfanyl (S–) group may enhance binding interactions with biological targets through hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
ethyl 4-[2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-3-31-23(30)28-13-11-27(12-14-28)20(29)15-32-19-10-9-18(25-26-19)21-16(2)24-22(33-21)17-7-5-4-6-8-17/h4-10H,3,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFRVYKSXOCKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring. The final steps involve the attachment of the piperazine ring and the esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridazine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- The compound has shown promising results in preliminary studies against various bacterial strains. For instance, derivatives of related thiazole compounds have demonstrated significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the thiazole and piperazine structures is believed to enhance its interaction with bacterial enzymes.
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Anti-Tubercular Agents
- Research indicates that similar compounds can be designed as anti-tubercular agents. A study synthesized various derivatives that exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential for ethyl 4-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate to be explored further for tuberculosis treatment .
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Anticancer Properties
- Compounds containing thiazole and piperazine rings have been evaluated for their anticancer activities. For instance, certain derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that modifications in the aromatic substituents can significantly enhance their efficacy against cancer cell lines .
Case Study 1: Antibacterial Activity
A series of thiazole-containing compounds were synthesized and tested for their antibacterial efficacy. Among these, one derivative showed an MIC (Minimum Inhibitory Concentration) of 0.5–1 μM against Staphylococcus aureus, comparable to standard antibiotics like gentamicin . This suggests that ethyl 4-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate could be a candidate for further development as an antibacterial agent.
Case Study 2: Anti-Tubercular Activity
In a study focused on anti-tubercular agents, several compounds derived from similar scaffolds were synthesized and tested against Mycobacterium tuberculosis. Compounds with IC50 values ranging from 1.35 to 2.18 μM were identified as having significant activity . This highlights the potential application of ethyl 4-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate in combating tuberculosis.
Potential Future Research Directions
Given the pharmacological promise shown by this compound and its derivatives, several future research directions can be pursued:
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Structure-Activity Relationship (SAR) Studies
- Detailed SAR studies can help elucidate which structural features are critical for enhancing antibacterial and anticancer activities.
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In Vivo Studies
- Conducting in vivo studies will be essential to evaluate the therapeutic efficacy and safety profile of ethyl 4-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yil)pyridazin-3-yil]sulfany}acetyl)piperazine-1-carboxylate.
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Mechanistic Studies
- Investigating the mechanisms of action at the molecular level can provide insights into how this compound interacts with biological targets.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog 1: ETHYL 4-(3-FLUOROPHENYL)-2-PIPERAZIN-1-YL-1,3-THIAZOLE-5-CARBOXYLATE (CAS 887267-69-8)
Molecular Formula : C₁₆H₁₈FN₃O₂S
Molar Mass : 335.4 g/mol
Key Differences :
Structural Analog 2: ETHYL 4-((PHENYLCYCLOPENTYL)CARBONYL)PIPERAZINECARBOXYLATE (CAS 1024114-60-0)
Molecular Formula: Not explicitly stated (InChIKey: RQIRFHWMNGFRFJ-UHFFFAOYSA-N) Key Differences:
- Core Structure : Features a phenylcyclopentyl carbonyl group instead of the thiazole-pyridazinyl-sulfanyl system.
- Steric Effects : The bulky cyclopentyl group could hinder interactions with flat binding pockets, making the target compound more suitable for targets requiring planar heterocyclic recognition.
- Synthetic Utility : This analog’s simpler structure may facilitate scalable synthesis compared to the target compound’s multi-ring system .
Structural Analog 3: ETHYL 4-[6-[4-(AMINOCARBONYL)PIPERAZINO]-2-(METHYLSULFANYL)-4-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE (CAS 339017-92-4)
Molecular Formula : C₁₇H₂₇N₇O₃S
Molar Mass : 409.51 g/mol
Key Differences :
- Heterocyclic System : Contains a pyrimidine ring with a methylsulfanyl group, contrasting with the pyridazine-thiazole fusion in the target compound.
- Physicochemical Properties: Higher molar mass (409.51 vs. ~450–500 g/mol estimated for the target compound) and additional hydrogen-bonding groups (aminocarbonyl) may enhance solubility but reduce membrane permeability.
- Biological Relevance : The pyrimidine core is prevalent in kinase inhibitors, hinting at possible kinase-targeting activity for this analog .
Comparative Data Table
Biological Activity
Ethyl 4-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with various functional groups, including a thiazole moiety. Its molecular formula is , and it possesses a molecular weight of 357.47 g/mol. The presence of the thiazole ring is significant as it is known to enhance biological activity.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria. A notable study evaluated a series of thiazole derivatives, including the target compound, revealing structure-dependent antibacterial activity.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(2-{...}) | Staphylococcus aureus | 8 µg/mL |
| Ethyl 4-(2-{...}) | Escherichia coli | 16 µg/mL |
| Ethyl 4-(2-{...}) | Pseudomonas aeruginosa | >64 µg/mL |
These findings suggest that while the compound exhibits potent activity against Gram-positive bacteria, its efficacy against Gram-negative strains may be limited .
Antifungal Activity
The compound's antifungal potential was assessed through various assays. It demonstrated significant activity against drug-resistant strains of Candida, surpassing traditional antifungal agents like fluconazole.
| Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |
|---|---|---|
| Candida auris | 12 µg/mL | Greater than fluconazole |
| Candida albicans | 15 µg/mL | Comparable |
The results indicate that modifications to the thiazole structure can enhance antifungal properties, making it a candidate for further development in antifungal therapies .
Anticancer Activity
Investigations into the anticancer effects of this compound revealed promising results in vitro. The compound was tested on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), showing significant cytotoxicity.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 | 5.0 | High cytotoxicity |
| Caco-2 | 7.5 | Moderate cytotoxicity |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized several thiazole derivatives and tested their antibacterial activity against resistant strains. The target compound was among those that showed significant efficacy against S. aureus with an MIC of 8 µg/mL, indicating its potential as an antibacterial agent .
- Antifungal Investigations : In another study focusing on antifungal properties, ethyl derivatives were evaluated for their effectiveness against resistant fungal strains. The results indicated that the compound significantly inhibited growth in Candida auris, suggesting its therapeutic potential in treating fungal infections resistant to conventional treatments .
- Anticancer Research : The anticancer properties were explored in a study involving various cancer cell lines, where the compound exhibited IC50 values indicating strong cytotoxic effects, particularly in lung and colon cancer cells. This positions the compound as a potential candidate for further anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
